Bis(pentafluoroetilsulfonil)imida

Descripción general

Descripción

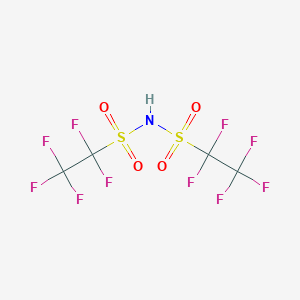

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a useful research compound. Its molecular formula is C4HF10NO4S2 and its molecular weight is 381.2 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a fluorinated sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical properties. Its structure features multiple fluorine atoms which enhance its stability and reactivity compared to less fluorinated analogs. This article explores the diverse applications of this compound across scientific research, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

- Biological Activity : Ethanesulfonamide derivatives often exhibit significant biological activity. They can act as inhibitors in various biological pathways, making them valuable in drug discovery and development.

- Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, similar perfluorosulfonamides typically interact with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing their pharmacodynamics and therapeutic potential.

- Case Study - Drug Development : Research has indicated that compounds similar to ethane sulfonamide can be designed to target specific receptors in the body. For instance, studies on receptor agonists have shown promising results in modulating biological responses through targeted action .

Materials Science Applications

- Electrolyte Components : The compound has been explored as a potential electrolyte in lithium-ion batteries due to its unique chemical structure. Lithium salts derived from pentafluoroethanesulfonyl imides have shown enhanced performance characteristics in energy storage applications.

- Fluorinated Polymers : Ethanesulfonamide derivatives can be utilized in the synthesis of fluorinated polymers that possess desirable properties such as chemical resistance and thermal stability. These materials are increasingly important in industrial applications where durability is critical .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethanesulfonamide | Basic sulfonamide structure | Used in pharmaceuticals; lower fluorination |

| N-(Trimethylsilyl)ethanesulfonamide | Contains a trimethylsilyl group | Enhances volatility; used in analytical chemistry |

| 2-Phenylethenesulfonamide | Aromatic ring substitution | Selective endothelin receptor antagonists |

The extensive fluorination of 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- distinguishes it from these analogs by enhancing its stability and reactivity.

Actividad Biológica

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a fluorinated compound that belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique carbon-fluorine bonds which confer stability and resistance to degradation. This article examines the biological activity of this specific compound, focusing on its potential effects on human health and the environment.

- Chemical Formula: CFNOS

- Molecular Weight: 300.26 g/mol

- CAS Number: 132843-44-8

The structural complexity of this compound arises from the presence of multiple fluorinated groups, which significantly influence its reactivity and biological interactions.

Research indicates that fluorinated compounds like Ethanesulfonamide can interact with biological systems through various mechanisms:

- Endocrine Disruption: Studies suggest that certain PFAS have the potential to disrupt endocrine function by mimicking or interfering with hormone signaling pathways. This can lead to reproductive and developmental issues in exposed organisms .

- Toxicity Profiles: The toxicity of Ethanesulfonamide has not been extensively documented; however, its structural similarity to other PFAS compounds suggests potential for toxicity. For instance, PFAS are known to bioaccumulate in living organisms and can lead to various health issues including liver damage and immune system effects .

Case Study 1: Toxicological Assessment

A systematic review was conducted to evaluate the toxicological profiles of several PFAS compounds, including Ethanesulfonamide. The review highlighted the following findings:

- In Vitro Studies: Cell cultures exposed to PFAS exhibited altered gene expression patterns associated with inflammatory responses and oxidative stress.

- In Vivo Studies: Animal studies demonstrated that exposure to similar fluorinated compounds resulted in significant liver and kidney damage, indicating a potential risk for Ethanesulfonamide .

Case Study 2: Environmental Impact

Research conducted by the Swedish Chemicals Agency assessed the environmental persistence of PFAS. It was found that:

- Bioaccumulation Potential: PFAS compounds are resistant to environmental degradation and can accumulate in wildlife and humans over time.

- Ecotoxicological Effects: Exposure to PFAS has been linked to adverse effects on aquatic ecosystems, affecting species diversity and population dynamics .

Table 1: Summary of Biological Activity Data for Ethanesulfonamide

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro | Altered gene expression in cell cultures | |

| In Vivo | Liver and kidney damage observed in animal models | |

| Environmental | High persistence and bioaccumulation potential |

Table 2: Comparison of PFAS Compounds

| Compound Name | CAS Number | Endocrine Disruption | Bioaccumulation Potential |

|---|---|---|---|

| Ethanesulfonamide | 132843-44-8 | Yes | High |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Yes | Very High |

| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | Yes | Very High |

Propiedades

IUPAC Name |

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF10NO4S2/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYSIZKQWJYULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C2F5SO2)2NH, C4HF10NO4S2 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889011 | |

| Record name | Bis(perfluoroethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152894-10-5 | |

| Record name | 1,1,2,2,2-Pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152894-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152894105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(perfluoroethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Bis(pentafluoroethylsulfonyl)imide?

A1: The molecular formula of Bis(pentafluoroethylsulfonyl)imide is C4F10N2O4S2, and its molecular weight is 406.18 g/mol.

Q2: How does the alkyl chain length of imidazolium cations affect the properties of ionic liquids containing Bis(pentafluoroethylsulfonyl)imide?

A2: Research indicates that increasing the alkyl chain length of imidazolium cations paired with Bis(pentafluoroethylsulfonyl)imide generally leads to decreased conductivity, increased viscosity, and a wider potential window. For instance, a study observed a potential window increase from 4.2 V for 1-ethyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (EMIBeti) to 4.7 V for 1-hexyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (HMIBeti). []

Q3: How does Bis(pentafluoroethylsulfonyl)imide compare to other anions in terms of water absorption in ionic liquids?

A3: Ionic liquids containing Bis(pentafluoroethylsulfonyl)imide tend to absorb less water compared to those with tetrafluoroborate (BF4) or hexafluorophosphate (PF6) anions. [] This property makes them potentially more suitable for applications sensitive to water contamination.

Q4: What is the thermal stability of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A4: Studies have shown that Bis(pentafluoroethylsulfonyl)imide-based ionic liquids exhibit high thermal stability, often remaining stable up to temperatures close to 400°C. [] This characteristic is crucial for applications requiring elevated temperatures, such as some electrochemical processes.

Q5: How does the presence of Bis(pentafluoroethylsulfonyl)imide in ionic liquids impact gas solubility, particularly CO2?

A5: The solubility of gases, including CO2, in ionic liquids can be influenced by the anion. Studies have focused on measuring and correlating CO2 solubility in Bis(pentafluoroethylsulfonyl)imide-based ILs like [EMIM][BETI], [BMIM][BETI], and [HMIM][BETI]. These investigations aim to understand the interactions between CO2 and the IL environment. []

Q6: What role does Bis(pentafluoroethylsulfonyl)imide play in the electrochemical reduction of polyoxometalates?

A6: Research suggests that Bis(pentafluoroethylsulfonyl)imide, as a component of ionic liquid electrolytes, can influence the kinetics and thermodynamics of polyoxometalate reduction. This effect is attributed to the interactions between the negatively charged reduction products and the ionic liquid's cation and anion. The choice of cation in the IL significantly impacts these interactions. []

Q7: Can Bis(pentafluoroethylsulfonyl)imide-based ionic liquids be used in electrochemical cells with non-humidified feed gas?

A7: Yes, studies have explored the use of hydrophobic Bis(pentafluoroethylsulfonyl)imide-based ILs, such as 1-dodecyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (C12mimBETI) and 1-dodecylimidazolium Bis(pentafluoroethylsulfonyl)imide (C12imBETI), as proton-conducting electrolytes in electrochemical cells without humidified feed gas. [] The water content in these systems can impact their electrochemical behavior.

Q8: How do Bis(pentafluoroethylsulfonyl)imide-based ionic liquids behave at interfaces with water?

A8: The behavior of Bis(pentafluoroethylsulfonyl)imide-based ILs at the interface with water is an active area of research. Studies have used techniques like electrocapillarity and sum-frequency vibrational spectroscopy to investigate the interfacial structure and ion orientation. [, , ] These findings are essential for understanding phenomena like ion transfer across the interface.

Q9: How does Bis(pentafluoroethylsulfonyl)imide contribute to the performance of lithium-ion batteries?

A9: Research suggests that Bis(pentafluoroethylsulfonyl)imide, when used as a component of lithium salt electrolytes in lithium-ion batteries, can enhance rate capability, cyclability, and low-temperature performance. [, ] These improvements are attributed to factors like improved lithium ion transport and reduced activation energy for the lithium intercalation process.

Q10: Have computational methods been employed to study Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A10: Yes, computational chemistry techniques, including molecular dynamics simulations, have been utilized to investigate the structural properties and behavior of Bis(pentafluoroethylsulfonyl)imide-based ILs. [] These simulations provide insights into molecular interactions and dynamics within the IL systems.

Q11: Are there any quantitative structure-property relationship (QSPR) models for predicting the properties of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A11: QSPR models have been developed to correlate the structure of ILs, including those containing Bis(pentafluoroethylsulfonyl)imide, with their physicochemical properties. These models provide a valuable tool for predicting IL properties based on their molecular structure, facilitating the design of ILs with desired characteristics. []

Q12: Is there information available about the environmental impact and degradation of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A12: While Bis(pentafluoroethylsulfonyl)imide-based ILs offer several advantages, their environmental impact is a crucial consideration. Research is ongoing to evaluate their ecotoxicological effects and develop strategies for mitigating any negative impacts, promoting sustainable use and disposal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.